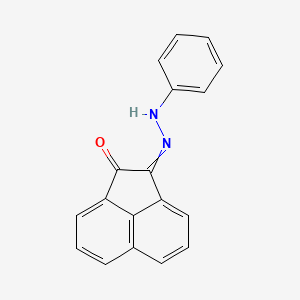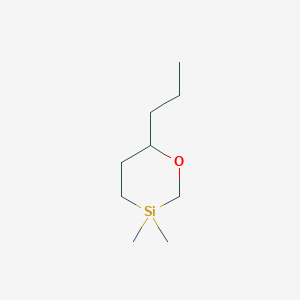
3,3-Dimethyl-6-propyl-1,3-oxasilinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-6-propyl-1,3-oxasilinane is an organosilicon compound with the molecular formula C9H20OSi It is characterized by a six-membered ring containing both oxygen and silicon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-6-propyl-1,3-oxasilinane typically involves the reaction of appropriate organosilicon precursors under controlled conditions. One common method includes the cyclization of a silicon-containing precursor with an alcohol or ether in the presence of a catalyst. The reaction conditions often require specific temperatures and pressures to ensure the formation of the desired oxasilinane ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction controls to maintain consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-6-propyl-1,3-oxasilinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can convert it into simpler organosilicon compounds.
Substitution: The silicon atom in the oxasilinane ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and organometallic reagents are frequently employed.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,3-Dimethyl-6-propyl-1,3-oxasilinane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique properties make it a candidate for studying silicon-based biochemistry.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of specialty polymers and coatings, offering enhanced durability and resistance to environmental factors.
Mécanisme D'action
The mechanism by which 3,3-Dimethyl-6-propyl-1,3-oxasilinane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon atom in the oxasilinane ring can form stable bonds with various biological molecules, influencing their activity and function. This interaction can modulate biochemical pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Dimethyl-1,3-oxasilinane
- 6-Propyl-1,3-oxasilinane
- 3,3-Dimethyl-6-ethyl-1,3-oxasilinane
Uniqueness
Compared to similar compounds, 3,3-Dimethyl-6-propyl-1,3-oxasilinane is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.
Propriétés
Numéro CAS |
17869-37-3 |
|---|---|
Formule moléculaire |
C9H20OSi |
Poids moléculaire |
172.34 g/mol |
Nom IUPAC |
3,3-dimethyl-6-propyl-1,3-oxasilinane |
InChI |
InChI=1S/C9H20OSi/c1-4-5-9-6-7-11(2,3)8-10-9/h9H,4-8H2,1-3H3 |
Clé InChI |
GULWVNWMOQIZOK-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CC[Si](CO1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Ethyl(3-methylphenyl)amino]ethyl 4-methoxybenzoate](/img/structure/B14713957.png)


![1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14713964.png)

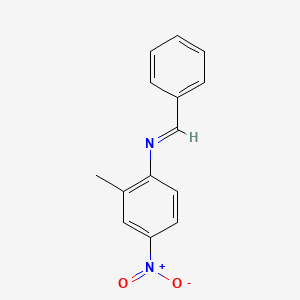

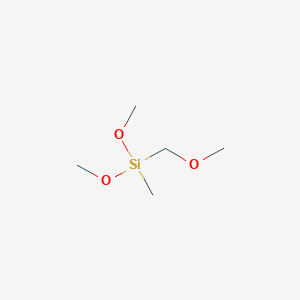
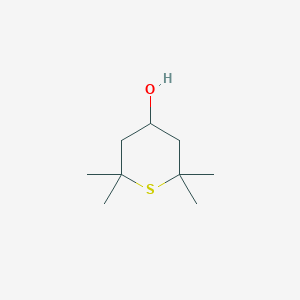
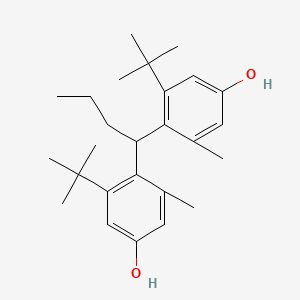
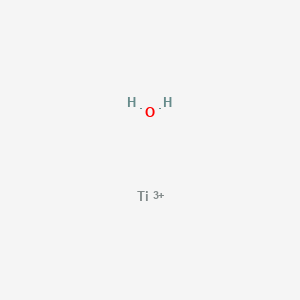
![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 10-chloro-7-[(6,11-dihydro-6,11-dioxo-2-phenylnaphtho[2,3-g]quinazolin-4-yl)amino]-](/img/structure/B14713992.png)
![N-[2-chloro-4-(2,4-dinitrobenzoyl)imino-1-cyclohexa-2,5-dienylidene]-2,4-dinitro-benzamide](/img/structure/B14713993.png)
